(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine
Overview
Description
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
Research has been conducted on the synthesis and characterization of compounds with structures similar to "(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine." For example, the synthesis of 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium Bromides involves the condensation of substituted phenacyl bromides with 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine, forming compounds with potential relevance in material science and pharmaceutical research (Demchenko et al., 2003).
Chemosensors
The design and synthesis of fluorescent 6-aryl(1,2-c)quinazolines, including thiophen-2-yl derivatives, have shown selective and sensitive 'on-off' chemosensor capabilities for Hg2+ ions in aqueous media. These findings highlight the potential application of similar compounds in environmental monitoring and analytical chemistry (Pandey et al., 2012).
Biological Evaluation
New series of compounds, including imidazo[2,1-b]thiazole derivatives, have been synthesized and evaluated for their selective COX-2 inhibitory activity. This research underscores the therapeutic potential of such compounds in developing anti-inflammatory drugs (Shahrasbi et al., 2018).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety have been investigated, revealing that certain compounds exhibit promising antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Antioxidant Properties
Compounds with benzimidazole derivatives have been synthesized and evaluated for their antioxidant activities. The results indicate that some of these compounds possess significant antioxidant properties, which could be beneficial in combating oxidative stress-related diseases (Barot, Manna, & Ghate, 2017).
Properties
IUPAC Name |
(6-thiophen-2-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-4-8-9-6-15-10(5-14(9)7-13-8)11-2-1-3-16-11/h1-3,7,10H,4-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHZCUKMENVGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=CN21)CN)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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